Naphtho[1,2,3,4-ghi]perylene CAS number and properties
Naphtho[1,2,3,4-ghi]perylene CAS number and properties
An In-Depth Technical Guide to Naphtho[1,2,3,4-ghi]perylene: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of Naphtho[1,2,3,4-ghi]perylene, a significant polycyclic aromatic hydrocarbon (PAH). Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the core chemical identity, physicochemical properties, synthetic considerations, and potential applications of this complex molecule. We will also address the critical aspects of safe handling and disposal.
Core Identity and Molecular Structure
Naphtho[1,2,3,4-ghi]perylene is a large, planar, polycyclic aromatic hydrocarbon. Its structure consists of a perylene core fused with a naphthalene moiety. This extensive π-conjugated system is responsible for its characteristic photophysical and electronic properties.
The definitive identifiers for Naphtho[1,2,3,4-ghi]perylene are presented in the table below. It is crucial to distinguish it from the more commonly researched and smaller analogue, Benzo[ghi]perylene (C22H12, CAS No. 191-24-2)[1].
| Identifier | Value | Source |
| CAS Number | 190-84-1 | [2][3] |
| Molecular Formula | C26H14 | [2] |
| Molecular Weight | 326.39 g/mol | [2] |
| Synonym | 1,12-Phenyleneperylene | [4] |
The chemical structure of Naphtho[1,2,3,4-ghi]perylene is depicted below:
Caption: 2D structure of Naphtho[1,2,3,4-ghi]perylene.
Physicochemical and Spectroscopic Properties
Detailed, experimentally verified physicochemical and spectroscopic data for Naphtho[1,2,3,4-ghi]perylene are not widely available in the public domain. However, based on its structure as a large, non-polar polycyclic aromatic hydrocarbon, certain properties can be inferred. It is expected to be a solid at room temperature with a high melting and boiling point, and very low solubility in water. Its solubility in organic solvents is likely to be limited but present in non-polar solvents like toluene.
For comparative purposes, the properties of the related compound Benzo[ghi]perylene are often used as an estimate. Benzo[ghi]perylene has a melting point of 278 °C and a boiling point of 500 °C[1]. A comprehensive review of the physicochemical properties of several PAHs, including Benzo[ghi]perylene, can provide further context[5].
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UV-Vis Absorption: Perylene-based systems are known for their strong absorption in the visible region of the electromagnetic spectrum. The extensive conjugation in Naphtho[1,2,3,4-ghi]perylene is expected to result in a complex absorption spectrum with multiple bands, likely extending into the visible range.
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Fluorescence Spectroscopy: Many perylene derivatives are highly fluorescent. The introduction of silyl groups on naphthalene derivatives has been shown to enhance fluorescence intensities[6]. It is anticipated that Naphtho[1,2,3,4-ghi]perylene will exhibit fluorescence, a property that is highly sensitive to its molecular environment.
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NMR Spectroscopy: 1H and 13C NMR spectroscopy are critical for structural elucidation. The 1H NMR spectrum of Naphtho[1,2,3,4-ghi]perylene is expected to show a complex pattern of signals in the aromatic region. Detailed NMR data for related perylene derivatives can be found in the literature[7][8].
General Synthetic Strategies
A specific, detailed, and validated protocol for the synthesis of Naphtho[1,2,3,4-ghi]perylene is not publicly available. However, the synthesis of such large PAHs generally relies on a few key synthetic strategies. For a research team embarking on the synthesis of this molecule, the following approaches should be considered.
Conceptual Synthetic Workflow: The Scholl Reaction
The Scholl reaction is a classic method for the synthesis of PAHs, involving the acid-catalyzed intramolecular or intermolecular aryl-aryl coupling. This method is often used to create larger, more complex aromatic systems from smaller precursors.
Caption: Conceptual workflow of a Scholl reaction for PAH synthesis.
A potential synthetic route could involve the carefully designed synthesis of a precursor molecule that can undergo intramolecular cyclization to form the final Naphtho[1,2,3,4-ghi]perylene structure.
Other Synthetic Approaches
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Cycloaddition Reactions: [2+2+2] cycloaddition reactions have been utilized to create highly substituted naphthalene cores, which could serve as building blocks for more complex structures[9].
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Modern Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C bonds and could be employed in a convergent synthesis strategy.
It is important to note that the synthesis of large PAHs is often challenging, with potential issues including low solubility of intermediates and final products, and the formation of complex mixtures of isomers.
Applications and Areas of Research
While specific, large-scale industrial applications of Naphtho[1,2,3,4-ghi]perylene have not been reported, its structural motifs and properties suggest potential in several high-technology areas.
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Petroleum Biomarker: Naphtho[1,2,3,4-ghi]perylene is included in catalogues of petroleum biomarkers, indicating its use as a reference standard in geochemical analysis and oil exploration[10].
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Organic Electronics: Perylene derivatives are a cornerstone of n-type organic semiconductors. Their excellent charge transport properties, high electron affinities, and stability make them suitable for applications in:
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Organic Field-Effect Transistors (OFETs): Soluble perylene diimides have been successfully used in the fabrication of n-channel OFETs[11]. The extended π-system of Naphtho[1,2,3,4-ghi]perylene could potentially lead to high charge carrier mobilities. The chemical structure of perylene derivatives significantly influences the performance of OFETs[12].
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Organic Photovoltaics (OPVs): Perylene-based materials are used as electron acceptors in bulk heterojunction solar cells.
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Organic Light-Emitting Diodes (OLEDs): The fluorescent properties of perylene derivatives make them candidates for emissive layers in OLEDs[13].
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Materials Science: The rigid, planar structure of Naphtho[1,2,3,4-ghi]perylene makes it an interesting building block for supramolecular assemblies and advanced materials. Perylene-based liquid crystals are being explored for their self-assembly properties and potential in electronic devices[13].
The study of Naphtho[1,2,3,4-ghi]perylene and its derivatives represents an active area of research for the development of novel organic materials with tailored optoelectronic properties[14].
Safety, Handling, and Disposal
Hazard Identification
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Carcinogenicity: Many PAHs are suspected or known carcinogens[15]. Benzo[ghi]perylene is listed under California Proposition 65 as a chemical known to cause cancer.
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Aquatic Toxicity: PAHs are generally very toxic to aquatic life with long-lasting effects[16].
Recommended Handling Procedures
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Personal Protective Equipment (PPE):
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Eye Protection: Wear chemical safety goggles or a face shield.
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Skin Protection: Wear nitrile gloves and a lab coat. Avoid skin contact.
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Respiratory Protection: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols.
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Engineering Controls: A properly functioning chemical fume hood is essential.
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General Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.
First Aid Measures
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Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.
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Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation develops.
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Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.
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Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Disposal
Dispose of Naphtho[1,2,3,4-ghi]perylene and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.
Conclusion
Naphtho[1,2,3,4-ghi]perylene is a fascinating and complex polycyclic aromatic hydrocarbon with significant potential in materials science and organic electronics. While detailed experimental data for this specific molecule is still emerging, the wealth of knowledge on related perylene derivatives provides a strong foundation for future research and development. The key challenges lie in developing efficient and scalable synthetic routes and in fully characterizing its physicochemical and electronic properties. As with all PAHs, stringent safety protocols must be followed during its handling and disposal. This guide serves as a foundational resource for scientists and researchers interested in exploring the potential of this intriguing molecule.
References
A comprehensive list of references is provided on the following page to support the claims and information presented in this guide. Each reference includes the title, source, and a verifiable URL.
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